

A Technical Guide to the Theoretical Properties of 2-Isopropylcyclopentanone

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Compound of Interest		
Compound Name:	2-Isopropylcyclopentanone	
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Abstract: This document provides a comprehensive technical overview of the theoretical properties of **2-Isopropylcyclopentanone** (CAS No. 14845-55-7). It is intended for an audience of researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide covers the compound's physicochemical and computed properties, theoretical spectroscopic features, and computational reactivity analysis. Furthermore, it details key synthetic methodologies and illustrates logical workflows and reaction mechanisms. **2-Isopropylcyclopentanone** is a significant synthetic intermediate, notably in the production of the fungicide imibenconazole, and is also found in natural sources such as Japanese mint oil. [1]

Physicochemical and Computed Properties

The fundamental physical and chemical characteristics of **2-Isopropylcyclopentanone** are crucial for its application in synthetic chemistry. These properties have been determined through a combination of experimental measurements and computational estimations.

Table 1: Physicochemical Properties of 2-Isopropylcyclopentanone



Property	Value
Molecular Formula	C8H14O
Molecular Weight	126.20 g/mol [2][3]
CAS Number	14845-55-7[2]
Appearance	Liquid; Solid form also reported[1][3]
Boiling Point	175-176 °C[1]
Density	0.9105 g/cm ³
Refractive Index	1.4438 (at 20 °C, 589.3 nm)
Water Solubility	2012 mg/L at 25 °C (estimated)[1]
LogP	1.692 (estimated)[1]

Table 2: Computed Molecular Descriptors from

PubChem

Descriptor	Value
IUPAC Name	2-propan-2-ylcyclopentan-1-one[2]
InChI Key	RKZBBVUTJFJAJR-UHFFFAOYSA-N[2][3]
Monoisotopic Mass	126.104465066 Da[2]
Polar Surface Area	17.1 Å ² [2]
Rotatable Bond Count	1[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	1[2]
XLogP3	1.8[2]

Theoretical Spectroscopic Analysis



While specific experimental spectral data is not detailed in the reviewed literature, theoretical predictions for NMR spectroscopy can be made based on the molecule's structure.

- ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons on the cyclopentanone ring and the isopropyl group. The methine proton at the C2 position, adjacent to both the carbonyl and the isopropyl group, would likely appear as a complex multiplet. The two methyl groups of the isopropyl substituent would likely result in a doublet.
- 13C NMR Spectroscopy: A characteristic downfield signal is predicted for the carbonyl carbon (C=O) due to its deshielded environment.[1] The remaining seven carbon atoms, comprising the cyclopentanone ring and the isopropyl group, would exhibit distinct chemical shifts in the upfield region of the spectrum.[1]

Computational Chemistry and Reactivity

Computational studies are valuable for understanding the conformational landscape and reactivity of **2-Isopropylcyclopentanone**.

Conformational Analysis

Theoretical calculations can be used to determine the relative energies of different conformers. For substituted cyclopentanones, the ring exists in various puckered conformations (envelope and twist). The isopropyl substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position, and computational methods can predict the energy difference between these states to determine the most stable conformation.[1]

Photochemical Reactivity: The Norrish Type I Reaction

2-Isopropylcyclopentanone, like other ketones, is predicted to undergo photochemical reactions. The Norrish Type I reaction is a key photochemical process involving the homolytic cleavage of the α -carbon bond next to the carbonyl group upon photoexcitation.[1][4] This α -scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[1][4] For **2-Isopropylcyclopentanone**, this would lead to an acyl radical and a 2-isopropyl-cyclopentyl radical, or a ring-opened biradical, which can then undergo further reactions.[1]





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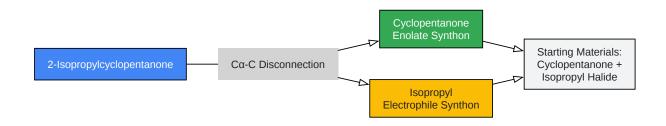
Norrish Type I reaction pathway for **2-Isopropylcyclopentanone**.

Synthetic Approaches and Methodologies

The synthesis of **2-Isopropylcyclopentanone** can be approached through various established organic reactions. Retrosynthetic analysis provides a logical framework for planning its synthesis.

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials.[1] A primary disconnection strategy for **2- Isopropylcyclopentanone** targets the carbon-carbon bond between the isopropyl group and the cyclopentanone ring. This suggests synthetic strategies involving the alkylation of a cyclopentanone enolate or the conjugate addition of an isopropyl nucleophile to cyclopentenone.



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Retrosynthetic analysis of **2-Isopropylcyclopentanone**.

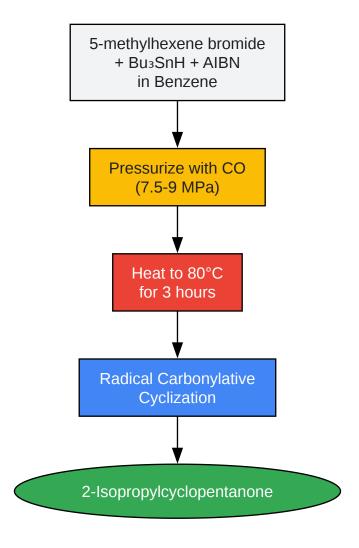
Experimental Protocol: Carbonylative Cyclization

One documented method for synthesizing **2-Isopropylcyclopentanone** involves the radical-mediated carbonylative cyclization of a suitable precursor.[1]



- Reaction Title: Synthesis of **2-Isopropylcyclopentanone** via Carbonylative Cyclization.
- Starting Material: 5-methyl-1-hexene derivative (e.g., 5-methylhexene (4) bromide).[1]
- Reagents & Catalysts:
 - Carbon Monoxide (CO)
 - Tributyltin hydride (Bu₃SnH) as a radical mediator.[1]
 - Azobisisobutyronitrile (AIBN) as a radical initiator.
- Solvent: Benzene.[1]
- Procedure: The starting material is dissolved in benzene along with Bu₃SnH and AIBN. The
 mixture is subjected to a high pressure of carbon monoxide (7.5-9 MPa) and heated to 80°C
 for approximately 3 hours to yield the product.[1]





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Workflow for the synthesis of **2-Isopropylcyclopentanone**.

Other Synthetic Methods

- Dieckmann Condensation: This classical method involves the intramolecular base-catalyzed cyclization of an adipic acid derivative (a diester) to form the cyclopentanone ring as a β-keto ester, which is then further processed.[1]
- Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, which can form cyclopentenones that are subsequently reduced to the desired saturated cyclopentanone.[1]

Applications and Biological Relevance



The primary significance of **2-Isopropylcyclopentanone** in applied chemistry is its role as a key building block for more complex, high-value molecules, particularly in the agrochemical sector.

- Agrochemical Intermediate: It is a recognized intermediate in the synthesis of the fungicide imibenconazole.[1] This highlights its importance in developing crop protection agents.
- Fragrance and Flavor: The compound is noted for its sweet, floral scent and is used as an ingredient in the production of fragrances and flavoring agents.
- Pharmaceutical Building Block: Its structure serves as a scaffold for the development of new therapeutic agents.[1]



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Role of **2-Isopropylcyclopentanone** as a key intermediate.

Signaling Pathways

Based on a review of the available scientific literature, there is currently no specific information linking **2-Isopropylcyclopentanone** to direct interactions or modulatory roles within defined biological signaling pathways. Its biological relevance is primarily understood through the activity of the final products, such as imibenconazole, for which it is a precursor.

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